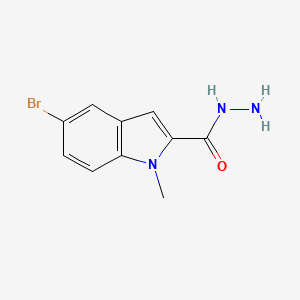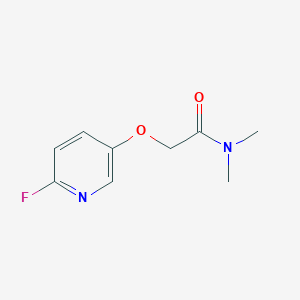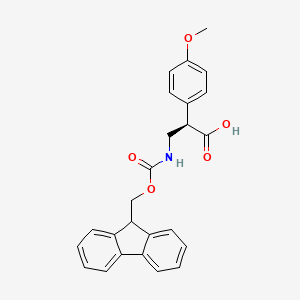
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic
Übersicht
Beschreibung
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic acid, commonly referred to as FMPP, is a synthetic compound that has been studied for its potential applications in medicine and scientific research. FMPP is a derivative of the amino acid phenylalanine and is structurally similar to several other compounds found in nature, such as tyrosine, tryptophan, and histidine. FMPP has been shown to have several biochemical and physiological effects, and its synthesis method has been well-established.
Wissenschaftliche Forschungsanwendungen
FMPP has been studied for its potential applications in scientific research. It has been used in a variety of studies, ranging from the study of enzyme inhibition to the study of protein-protein interactions. FMPP has also been used to study the effects of drugs on the body, as well as to study the effects of certain compounds on the expression of genes. Additionally, FMPP has been used in studies of the effects of certain compounds on cell viability and the ability of cells to respond to stimuli.
Wirkmechanismus
The mechanism of action of FMPP is not yet fully understood. However, it is believed that FMPP binds to certain proteins, such as enzymes, and disrupts their activity. This disruption of protein activity can lead to various biochemical and physiological effects, depending on the type of protein affected. Additionally, FMPP has been shown to interact with certain cellular receptors, which can lead to changes in gene expression and cell viability.
Biochemical and Physiological Effects
FMPP has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to changes in neurotransmission and the release of certain hormones. Additionally, FMPP has been shown to affect the expression of certain genes, which can lead to changes in cell viability and the ability of cells to respond to stimuli. Finally, FMPP has been shown to interact with certain cellular receptors, which can lead to changes in gene expression and cell viability.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FMPP in laboratory experiments has several advantages. FMPP is relatively inexpensive and easy to synthesize, making it an ideal choice for laboratory experiments. Additionally, FMPP has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the use of FMPP in laboratory experiments also has certain limitations. For example, FMPP is not as stable as some other compounds, making it more difficult to store and use in experiments. Additionally, the mechanism of action of FMPP is not yet fully understood, making it difficult to predict the effects of FMPP on certain biological processes.
Zukünftige Richtungen
The potential applications of FMPP in scientific research are vast and varied. Future research should focus on further elucidating the mechanism of action of FMPP, as well as exploring its potential applications in medicine and other areas. Additionally, further research should focus on developing more efficient and cost-effective methods for synthesizing FMPP. Finally, future research should focus on exploring the potential therapeutic applications of FMPP, such as its use in treating neurological disorders and other diseases.
Eigenschaften
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-30-17-12-10-16(11-13-17)22(24(27)28)14-26-25(29)31-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARFAJVWLQEHMQ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122830 | |
| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxy-phenyl)-propionic | |
CAS RN |
1280787-09-8 | |
| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methoxy-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





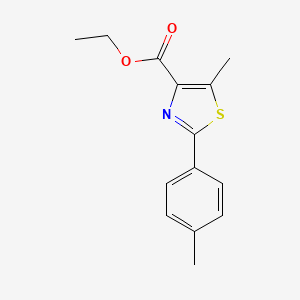


![{[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1408316.png)
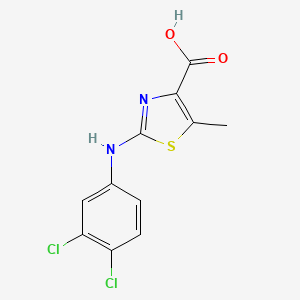
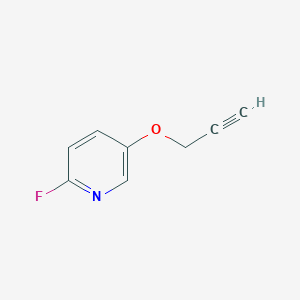
![1-[5-(5-Methylthiophen-2-yl)pyridin-3-yl]methanamine](/img/structure/B1408324.png)
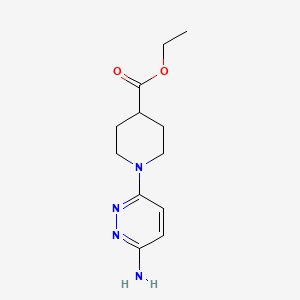
![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)

